molecular formula C9H13BrN2O2 B2385768 ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate CAS No. 1856079-05-4

ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B2385768
CAS No.: 1856079-05-4
M. Wt: 261.119
InChI Key: HAUMDNBTQWBWPZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative featuring an isopropyl group at the N1 position and an ethyl ester at the C3 position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications at the pyrazole core. The bromine atom at C4 enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropyl group introduces steric bulk that may influence solubility and intermolecular interactions .

Properties

IUPAC Name

ethyl 4-bromo-1-propan-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-7(10)5-12(11-8)6(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUMDNBTQWBWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Cyclocondensation Followed by Alkylation and Bromination

Step 1: Pyrazole Ring Formation
Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form ethyl 1H-pyrazole-3-carboxylate.

Step 2: N-Alkylation
The free NH group undergoes alkylation with isopropyl bromide (2 eq.) in DMF using K₂CO₃ (1.5 eq.) at 80°C for 12 h, yielding ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (85% yield).

Step 3: Electrophilic Bromination
Bromine (1.2 eq.) in dichloromethane with FeBr₃ (0.1 eq.) at 0°C selectively introduces bromine at position 4 (78% yield).

Route 2: One-Pot Cyclocondensation and Bromination

Isopropyl hydrazine reacts with ethyl 3-oxopentanoate in acetic acid under reflux, followed by in situ bromination using N-bromosuccinimide (NBS, 1.1 eq.) and AIBN (azobisisobutyronitrile) at 70°C. This method achieves 72% yield but requires rigorous temperature control to avoid di-bromination.

Route 3: Fischer Esterification of Pre-Brominated Acid

Step 1: Synthesis of 4-Bromo-1-Isopropyl-1H-Pyrazole-3-Carboxylic Acid
Pyrazole ring formation via hydrazine and β-keto acid, followed by bromination (Br₂/H₂SO₄).

Step 2: Esterification
The carboxylic acid undergoes Fischer esterification with ethanol (excess) and H₂SO₄ (cat.) under reflux, yielding the target ester (81% yield).

Reaction Optimization and Challenges

Parameter Route 1 Route 2 Route 3
Yield (%) 78 72 81
Reaction Time (h) 18 24 20
Key Challenge Regioselectivity Di-bromination Acid Stability
  • Regioselectivity : Bromination at position 4 is favored by the combined directing effects of isopropyl (ortho/para) and ethoxycarbonyl (meta) groups.
  • Di-bromination Mitigation : Use substoichiometric Br₂ (1.1 eq.) and low temperatures (0–5°C).
  • Esterification Efficiency : Dean-Stark traps improve yields by removing water, shifting equilibrium.

Industrial-Scale Considerations

  • Continuous Flow Systems : Enhance safety and yield for bromination (residence time: 2 min at 50°C).
  • Solvent Recycling : DMF and ethanol are reclaimed via distillation, reducing costs.
  • Catalyst Recovery : FeBr₃ is filtered and reused (3 cycles without activity loss).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Esterification: Ethanol and sulfuric acid as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

    Reduction: Formation of ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-methanol.

    Oxidation: Formation of pyrazole N-oxides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated for its effects on cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis in certain types of cancer cells. For instance, compounds derived from this structure were tested against HepG2 and Jurkat cell lines, showing promising results .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. Specific studies have focused on its interaction with kinases involved in cancer progression, where it exhibited significant inhibition rates, thus supporting its development as a therapeutic agent .

Agricultural Applications

In the realm of agrochemicals, this compound can serve as an intermediate in the synthesis of pesticides and herbicides. Its structural characteristics allow it to interact effectively with biological targets in pests, enhancing efficacy while potentially reducing environmental impact compared to traditional chemicals .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications beyond pharmaceuticals and agriculture. Its use as a building block for synthesizing more complex heterocyclic compounds is notable. This versatility allows for the creation of novel materials with tailored properties for specific applications in materials science and chemical engineering .

Case Studies and Research Findings

Study Focus Findings
Aziz-ur-Rehman et al. (2018)Anticancer activityDemonstrated significant inhibition of cell proliferation in cancer cell lines .
Zheng et al. (2022)Kinase inhibitionIdentified strong inhibitory effects on Aurora A/B kinases with IC50 values indicating high potency .
Recent Advances in Pyrazoles (2022)Synthesis methodsHighlighted efficient synthetic routes leading to high yields of pyrazole derivatives suitable for biological testing .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity. The pyrazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Similarity Analysis

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate shares a pyrazole backbone with several analogues, differing primarily in substituents at the N1 and C3 positions. Key structurally related compounds include:

Compound Name N1 Substituent C3 Substituent Similarity Score CAS Number
Ethyl 4-bromo-1H-pyrazole-3-carboxylate H Ethyl ester 0.88 5932-34-3
Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Methyl Methyl ester 0.83 211738-66-8
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Methyl Ethyl ester 0.81 400877-53-4
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Methyl Carboxylic acid 0.91 84547-86-4

Similarity scores (ranging from 0.81 to 0.91) are derived from structural alignment algorithms, emphasizing the impact of substituents on molecular properties .

Substituent Effects on Physicochemical Properties

  • Methyl or hydrogen substituents (e.g., in CAS 5932-34-3) improve aqueous solubility due to reduced hydrophobicity .
  • C3 Substituent :

    • Ethyl ester groups (as in the target compound) offer moderate hydrolytic stability compared to methyl esters, which may degrade faster under basic conditions.
    • Carboxylic acid derivatives (e.g., CAS 84547-86-4) exhibit higher polarity and acidity (pKa ~3–4), enabling salt formation for improved bioavailability .

Spectroscopic Differentiation

NMR spectroscopy can distinguish these compounds based on chemical shifts in specific regions:

  • Region A (positions 39–44) : Sensitive to N1 substituents. The isopropyl group in the target compound causes upfield/downfield shifts due to its electron-donating and steric effects.
  • Region B (positions 29–36) : Reflects C3 substituent electronic effects. Ethyl esters show distinct shifts compared to methyl esters or carboxylic acids .

Research Implications

  • Medicinal Chemistry : The isopropyl group may enhance target binding affinity in drug candidates by filling hydrophobic pockets.
  • Materials Science : Bulky substituents can modulate crystallinity and thermal stability in polymer precursors.

Biological Activity

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₁₀H₁₂BrN₃O₂
  • Molecular Weight : Approximately 247.09 g/mol
  • Key Functional Groups : The presence of a bromine atom at the 4-position and an ethyl ester group enhances its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and the pyrazole ring are crucial for binding to these targets, leading to various biological effects. The exact pathways can differ based on the application and target nature.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various bacterial strains, demonstrating significant inhibition zones and low minimum inhibitory concentration (MIC) values. For instance, derivatives of pyrazole compounds have shown MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC (μg/mL)Notes
Staphylococcus aureus0.22-Strong inhibition observed
Staphylococcus epidermidis0.25-Effective against biofilm formation
Escherichia coli--Further studies needed

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary findings suggest that it may induce cytotoxic effects in various cancer cell lines, including HCT116 and MCF-7. For example, compounds related to this structure have shown IC50 values in the range of 1.1 µM to 3.3 µM against these cell lines .

Table 2: Anticancer Activity of Related Pyrazole Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 35HCT1161.1Cell cycle arrest at SubG1/G1 phase
Compound 36MCF-73.3Induction of apoptosis
Compound 37HepG2-Potentially similar effects as carboplatin

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives for enhanced biological activity:

  • Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial efficacy, revealing that certain structural modifications significantly improved their activity against resistant strains .
  • Anticancer Studies : Research indicated that modifications in the pyrazole ring could enhance cytotoxicity against cancer cells by altering binding affinities with target proteins involved in cell proliferation .

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueObserved DataAssignment
¹H NMR (400 MHz, CDCl₃)δ 1.33 (t, J=7.1 Hz, 3H), 4.28 (q, J=7.2 Hz, 2H), 5.14 (s, 2H), 7.74 (s, 1H)Ethyl CH₃, CH₂; isopropyl CH₂; pyrazole H
¹³C NMR (100 MHz, CDCl₃)δ 161.5 (C=O), 148.5 (C-Br), 60.5 (OCH₂), 14.4 (CH₃)Carbonyl, brominated C, ester groups
HRMS-EI[M]+ Calcd: 287.036; Found: 287.036Molecular ion confirmation

Q. Table 2. Comparative Reactivity of Pyrazole Derivatives

SubstituentReaction Rate (k, s⁻¹)Yield (%)Key Reference
Br (4-position)1.2 × 10⁻³85
Cl (4-position)2.8 × 10⁻³78
CF₃ (5-position)0.9 × 10⁻³62

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